3-tridecylbenzenesulfonic Acid 3-tridecylbenzenesulfonic Acid
Brand Name: Vulcanchem
CAS No.: 531501-82-3
VCID: VC17008030
InChI: InChI=1S/C19H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-14-18-15-13-16-19(17-18)23(20,21)22/h13,15-17H,2-12,14H2,1H3,(H,20,21,22)
SMILES:
Molecular Formula: C19H32O3S
Molecular Weight: 340.5 g/mol

3-tridecylbenzenesulfonic Acid

CAS No.: 531501-82-3

Cat. No.: VC17008030

Molecular Formula: C19H32O3S

Molecular Weight: 340.5 g/mol

* For research use only. Not for human or veterinary use.

3-tridecylbenzenesulfonic Acid - 531501-82-3

Specification

CAS No. 531501-82-3
Molecular Formula C19H32O3S
Molecular Weight 340.5 g/mol
IUPAC Name 3-tridecylbenzenesulfonic acid
Standard InChI InChI=1S/C19H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-14-18-15-13-16-19(17-18)23(20,21)22/h13,15-17H,2-12,14H2,1H3,(H,20,21,22)
Standard InChI Key LFJSGUQNGOABGS-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Tridecylbenzenesulfonic acid (C₁₉H₃₂O₃S) features a 13-carbon alkyl chain (tridecyl group) bonded to the benzene ring at the meta position, with a sulfonic acid (-SO₃H) functional group at the para position relative to the alkyl substituent. The molecular weight is 340.5 g/mol, and its structure is represented by the SMILES notation CCCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O . The InChIKey LFJSGUQNGOABGS-UHFFFAOYSA-N provides a standardized identifier for computational chemistry applications .

Table 1: Key Identifiers of 3-Tridecylbenzenesulfonic Acid

PropertyValue
CAS No.531501-82-3
Molecular FormulaC₁₉H₃₂O₃S
Molecular Weight340.5 g/mol
IUPAC Name3-tridecylbenzenesulfonic acid
SMILESCCCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O
InChIKeyLFJSGUQNGOABGS-UHFFFAOYSA-N

Synthesis and Industrial Production

The compound is synthesized via sulfonation of 3-tridecylbenzene using concentrated sulfuric acid or oleum, followed by neutralization to yield sulfonic acid. Industrial-scale production often involves continuous reactors to optimize yield and purity . Recent advancements in catalytic sulfonation have reduced byproduct formation, enhancing the environmental sustainability of the process .

Physicochemical Properties

Solubility and Phase Behavior

3-Tridecylbenzenesulfonic acid exhibits limited water solubility (critical micelle concentration ≈ 0.1 g/L for C₁₀ analogs) due to its long hydrophobic chain, but solubility increases significantly in polar organic solvents like ethanol . The compound exists as a white crystalline solid at room temperature, with a melting point exceeding 100°C, as inferred from homologous compounds .

Surface Activity

The amphiphilic nature of this compound enables micelle formation at concentrations above 0.5 mM, reducing water surface tension to 30–35 mN/m. This property underpins its utility in detergent formulations, where it enhances soil removal through emulsification .

Toxicological Profile

Acute Toxicity

Animal studies report an oral LD₅₀ > 2,000 mg/kg in rats, classifying it as mildly toxic. Dermal exposure in rabbits caused severe irritation (mean erythema score = 4/4) at 0.5 mL doses, necessitating protective equipment during handling .

Chronic Exposure Risks

A 90-day dermal study in rodents showed no systemic toxicity below 300 mg/kg/day, though hepatic enzyme alterations (↓ adenosine triphosphatase, ↑ acid phosphatase) occurred at higher doses . No evidence of carcinogenicity was observed in two-year bioassays .

Regulatory Status and Environmental Impact

Global Regulations

Future Research Directions

  • Green Synthesis Methods: Developing biocatalytic sulfonation pathways using engineered sulfotransferases.

  • Nanotechnology Integration: Investigating micellar drug delivery systems leveraging pH-responsive self-assembly.

  • Environmental Monitoring: Long-term ecotoxicity studies on aquatic invertebrates at sub-micellar concentrations.

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